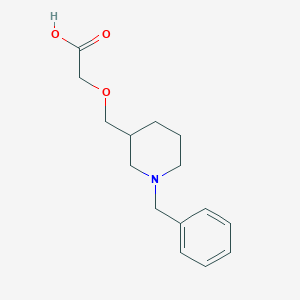![molecular formula C19H27N3O3 B7918155 [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918155.png)
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester is a complex organic molecule with significant potential in various scientific fields. This molecule's structure features a unique arrangement of functional groups that contribute to its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: To prepare [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester, a multi-step synthetic process is required. This usually involves the formation of intermediate compounds, followed by precise conditions to achieve the desired final product.
Step 1: Formation of Intermediate A
Reagents: Starting materials X and Y
Conditions: Solvent Z, temperature control, and catalytic amounts of catalyst W
Reaction: Stirring for time period T until intermediate A forms
Step 2: Conversion to Intermediate B
Reagents: Intermediate A and compound C
Conditions: Addition of reagent D under temperature E
Reaction: Reaction continues for period F, yielding intermediate B
Final Step: Formation of the Compound
Reagents: Intermediate B and benzyl esterifying agent G
Conditions: Solvent H, temperature I, and reflux for time J
Reaction: Formation of this compound after purification.
Industrial Production Methods: Industrial production scales up these steps using large reactors, optimizing yields through precise temperature and pressure control, and utilizing efficient purification methods to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation:
Conditions: Reagents like potassium permanganate or chromium trioxide
Products: Oxidized derivatives of the compound
Reduction:
Conditions: Hydrogenation over catalysts such as palladium on carbon
Products: Reduced forms of the compound
Substitution:
Conditions: Various halides or nucleophiles can replace existing groups under suitable conditions
Products: Substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, dichloromethane solvent, controlled heating
Reduction: Hydrogen gas, palladium/carbon catalyst, room temperature
Substitution: Alkyl halides, acetone solvent, room temperature
Major Products: Depending on the specific reaction, major products could include oxidized, reduced, or substituted derivatives that retain the core structure of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Used as a reagent in the synthesis of more complex molecules.
Biology:
Medicine:
Investigated for use in pharmaceuticals due to its potential biological activity.
Industry:
May serve as an intermediate in the production of fine chemicals and materials.
Wirkmechanismus
The compound interacts with specific molecular targets and pathways, exerting its effects through a combination of binding to enzymes or receptors, altering biochemical processes, or inhibiting specific functions within cells. These mechanisms are key to its potential therapeutic uses.
Vergleich Mit ähnlichen Verbindungen
While [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester has its own unique properties, it can be compared to similar compounds such as [1-((R)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester or [1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid methyl ester. Its uniqueness lies in its specific stereochemistry and functional group arrangement, which influence its reactivity and biological activity.
This compound stands out due to its precise functional groups and their spatial configuration, which make it a valuable subject for ongoing research in various scientific disciplines.
Eigenschaften
IUPAC Name |
benzyl N-[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]-N-cyclopropylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-14(20)18(23)21-11-5-8-17(12-21)22(16-9-10-16)19(24)25-13-15-6-3-2-4-7-15/h2-4,6-7,14,16-17H,5,8-13,20H2,1H3/t14-,17?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXOBJQWPYAYSL-MBIQTGHCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)N(C2CC2)C(=O)OCC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918076.png)

![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918083.png)
![[(R)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918087.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918094.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918103.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-ethyl-carbamic acid benzyl ester](/img/structure/B7918105.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-yl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918124.png)
![[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918129.png)
![[1-((S)-2-Amino-propionyl)-piperidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918136.png)
![3-[((S)-2-Amino-3-methyl-butyrylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7918142.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester](/img/structure/B7918150.png)
![[(S)-1-((S)-2-Amino-propionyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918161.png)
![[1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7918170.png)
